7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a unique dioxolo ring fused to a benzopyran structure, which contributes to its distinct chemical properties.
Preparation Methods
The synthesis of 7-Methyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one typically involves the following steps:
Starting Materials: The synthesis begins with benzo[d][1,3]dioxole and methyl-substituted benzopyran derivatives.
Cyclization Reaction: The key step involves a cyclization reaction where the dioxole ring is fused to the benzopyran core.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
7-Methyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents such as halogens or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Methyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Comparison with Similar Compounds
7-Methyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one can be compared with other similar compounds such as:
7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H-[1,3]dioxolo[4,5-f]indole: This compound features a similar dioxolo ring but is fused to an indole structure.
6,7-Dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one: Another compound with a dioxolo ring fused to a chromen structure, known for its cytotoxic activities.
The uniqueness of 7-Methyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one lies in its specific structural arrangement and the resulting chemical and biological properties.
Properties
CAS No. |
78873-85-5 |
---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
7-methyl-[1,3]dioxolo[4,5-g]isochromen-5-one |
InChI |
InChI=1S/C11H8O4/c1-6-2-7-3-9-10(14-5-13-9)4-8(7)11(12)15-6/h2-4H,5H2,1H3 |
InChI Key |
JYHGXTZETHCXFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2C(=O)O1)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.